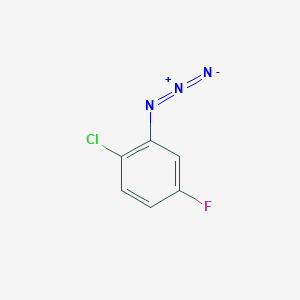

2-Azido-1-chloro-4-fluorobenzene

Overview

Description

2-Azido-1-chloro-4-fluorobenzene is an aromatic compound . It has a molecular formula of C6H3ClFN3 and an average mass of 171.559 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with azido, chloro, and fluoro substituents . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Scientific Research Applications

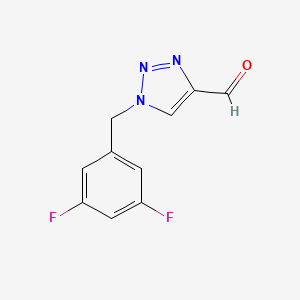

Synthesis of New Triazole Derivatives

2-Azido-1-chloro-4-fluorobenzene serves as a precursor in the synthesis of 1,2,3-triazole derivatives, demonstrating its utility in click chemistry reactions. This approach facilitates the creation of compounds with potential applications ranging from corrosion inhibition to pharmaceuticals. The synthesis of these derivatives highlights the chemical's versatility in forming structurally diverse and functionally rich molecules (Negrón-Silva et al., 2013).

Photocrosslinking Agents for Polymer Chemistry

The azido group in this compound can undergo photolysis to generate nitrenes, which are highly reactive species. This property is exploited in photocrosslinking processes to create or modify polymeric materials, offering a pathway to design new materials with tailored properties for specific applications (Chehade & Spielmann, 2000).

Organic Synthesis and Transition-Metal Catalysis

Partially fluorinated benzenes, like this compound, are increasingly recognized for their role in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine and azido groups can influence the reactivity and stability of organometallic complexes, enabling the development of new catalytic methods for organic synthesis (Pike et al., 2017).

Development of Photoaffinity Labels

The azido group also makes this compound a candidate for the development of photoaffinity labels. These labels are used in biological research to study protein-ligand interactions, providing insights into the mechanism of action of drugs and the identification of drug targets (Mercier et al., 2011).

Advanced Materials Research

The reactivity of this compound can be harnessed in the design and synthesis of advanced materials, such as organic magnetic materials and photoactive cross-linking agents. This application is particularly relevant in the fields of materials science and nanotechnology, where the synthesis of new materials with novel properties is a key objective (Chapyshev & Chernyak, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds like “2-Azido-1-chloro-4-fluorobenzene” often target specific enzymes or receptors in the body. The azido group can act as a bioisostere for amines, and can therefore interact with biological targets that have affinity for amines .

Mode of Action

The mode of action of such compounds often involves interactions with the target molecule, leading to changes in its function. For instance, the azido group can undergo a Staudinger reduction to convert into an amine, which can then interact with the target .

Biochemical Pathways

The exact biochemical pathways affected by “this compound” would depend on its specific targets. Azides are often used in click chemistry, a powerful tool for studying biological systems .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “this compound” would depend on various factors including its chemical structure, the route of administration, and the individual’s metabolism .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "this compound" .

properties

IUPAC Name |

2-azido-1-chloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-5-2-1-4(8)3-6(5)10-11-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRHOCDNMVXBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

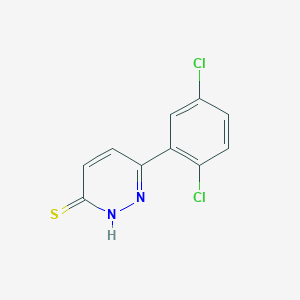

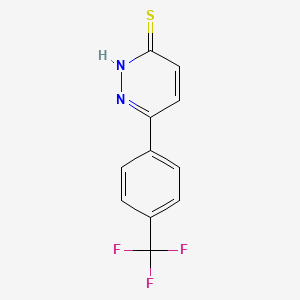

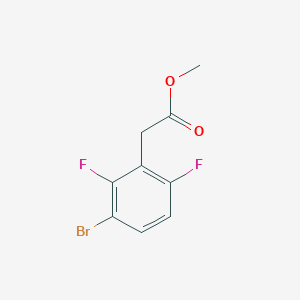

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol](/img/structure/B1474672.png)

![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474689.png)